2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER
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Overview
Description
2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER is a chemical compound with a complex structure that includes a boron-containing dioxaborolane ring
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . This involves the transfer of an organoboron group from the boron atom to a transition metal catalyst, typically palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific reaction it is involved in. In the context of Suzuki-Miyaura cross-coupling, it contributes to the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is involved in. In Suzuki-Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the efficiency of transmetalation in Suzuki-Miyaura cross-coupling can be affected by the choice of base and the solvent used .
Preparation Methods
The synthesis of 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER typically involves the reaction of 2,2-dimethylpropanamide with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of boron-containing compounds and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER include:
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
These compounds share the boron-containing dioxaborolane ring but differ in their substituents and overall structure.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-11-9-8-10-12(13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWKQYLEOBFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592127 |
Source
|
Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-10-5 |
Source
|
Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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